Fmoc-D-Glu-OtBu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

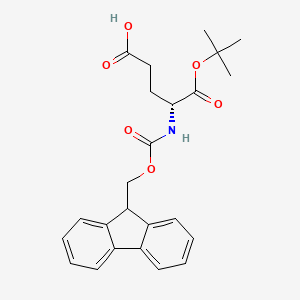

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPWHXPXSPIIQZ-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109745-15-5 |

Source

|

| Record name | (4R)-5-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure and properties of Fmoc-D-Glu-OtBu

Structure, Properties, and Application in Solid-Phase Peptide Synthesis

Executive Summary

Fmoc-D-Glu(OtBu)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid gamma-t-butyl ester) is a critical amino acid derivative used in the synthesis of protease-resistant peptides and peptidomimetics. As the D-enantiomer of glutamic acid, it confers resistance to enzymatic degradation, a property highly valued in therapeutic peptide development.

This guide details the physicochemical properties, structural logic, and operational protocols for utilizing Fmoc-D-Glu(OtBu)-OH in Fmoc chemistry.[1] It focuses on the orthogonal protection strategy , where the base-labile Fmoc group allows for chain elongation while the acid-labile tert-butyl (OtBu) ester protects the reactive

Physicochemical Profile

The following data aggregates standard industry specifications for high-purity research-grade material.

| Property | Specification |

| Chemical Name | Fmoc-D-Glu(OtBu)-OH |

| CAS Number | 104091-08-9 |

| Molecular Formula | |

| Molecular Weight | 425.47 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 83 – 89 °C |

| Purity (HPLC) | |

| Chiral Purity | |

| Optical Rotation | |

| Solubility | Soluble in DMF, DCM, NMP; Insoluble in water |

| Storage | +2°C to +8°C (Desiccated) |

Structural Analysis & Orthogonality

The utility of Fmoc-D-Glu(OtBu)-OH relies on its three distinct structural zones, each serving a specific function during synthesis.

-

The D-Configuration Backbone: The central chiral carbon is in the D-configuration (

-configuration for Glu). This inversion relative to natural L-amino acids alters the peptide's secondary structure and prevents recognition by endogenous proteases. -

N-Terminal Protection (Fmoc): The 9-fluorenylmethoxycarbonyl group is lipophilic, enhancing solubility in organic solvents. It is removed by secondary amines (piperidine) via a

-elimination mechanism. -

Side-Chain Protection (OtBu): The

-carboxyl group is esterified with a tert-butyl group.[1] This ester is stable to basic conditions (piperidine) but hydrolyzes rapidly in high concentrations of Trifluoroacetic Acid (TFA).

Visualization: Structural Logic & Deprotection

The following diagram illustrates the orthogonal stability of the molecule.

Figure 1: Orthogonal protection logic showing stability profiles of Fmoc and OtBu groups.

Operational Protocol: Solid Phase Peptide Synthesis (SPPS)

This section outlines the standard operating procedure for incorporating Fmoc-D-Glu(OtBu)-OH into a peptide chain.

Solubilization and Handling

-

Solvent: Dissolve in DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

-

Concentration: Standard coupling concentrations range from 0.1 M to 0.5 M.

-

Pre-activation Caution: Do not leave the activated ester in solution for extended periods (>30 mins) before coupling, as this increases the risk of racemization, even with D-isomers.

Coupling Protocol

To minimize racemization (conversion of D-Glu back to L-Glu or mixed isomers) and ensure high coupling efficiency, phosphonium or uronium salts are recommended over carbodiimides alone.

Recommended Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is preferred for lower racemization rates compared to HBTU/HATU.

-

Base: DIPEA (Diisopropylethylamine) is required if using HBTU/HATU. (Ratio: 1:1:2 Amino Acid:HBTU:DIPEA).

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF for 20-30 minutes.

-

Deprotection (Previous Cycle): Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Method A (DIC/Oxyma): Mix Fmoc-D-Glu(OtBu)-OH (3-5 eq) with Oxyma (3-5 eq) and DIC (3-5 eq) in DMF. Allow to pre-activate for 2-3 minutes.

-

Method B (HBTU/DIPEA): Dissolve AA and HBTU in DMF. Add DIPEA immediately prior to adding to the resin.

-

-

Coupling: Add activated solution to resin. Shake/vortex at room temperature for 45–60 minutes.

-

Monitoring: Verify coupling via Kaiser Test (ninhydrin). If positive (blue), re-couple.

Side Reaction Mitigation: Glutarimide Formation

While less prone to cyclization than Aspartic acid (which forms aspartimide), Glutamic acid derivatives can form glutarimide intermediates or pyroglutamate (if N-terminal) under basic conditions.

-

Prevention: The bulky OtBu group effectively minimizes side-chain attack during routine Fmoc removal. However, avoid prolonged exposure to piperidine (e.g., overnight deprotection) to maintain side-chain integrity.

Visualization: The SPPS Cycle

Figure 2: Workflow for incorporating Fmoc-D-Glu(OtBu)-OH into a peptide sequence.

Analytical Characterization & Storage

Quality Control

Researchers must validate the identity and purity of the raw material before synthesis.

-

HPLC: Purity should be >98%. Impurities often include free Fmoc-OH or the L-isomer.

-

Chiral Analysis: Critical for D-amino acids. Chiral HPLC (e.g., Crownpak or Chiralpak columns) ensures enantiomeric excess (ee) > 99%.

-

NMR:

-NMR (DMSO-d6) should confirm the tert-butyl singlet at

Stability and Storage

-

Hydroscopic Nature: The product is moderately hygroscopic. Store in a tightly sealed container with desiccant.

-

Temperature: Long-term storage at +2°C to +8°C is standard.[5] For storage >1 year, -20°C is recommended to prevent slow hydrolysis of the ester.

-

Shelf Life: Properly stored, the reagent is stable for at least 2 years.

References

-

Sigma-Aldrich. (n.d.). Fmoc-D-Glu(OtBu)-OH Product Specification & Technical Data. Retrieved from

-

Santa Cruz Biotechnology. (2025). Fmoc-D-Glu(OtBu)-OH (CAS 104091-08-9) Data Sheet. Retrieved from

-

BenchChem. (2025).[1][5] Application Notes: Fmoc-D-Glu(OtBu)-OH for Orthogonal Protection Strategy in Peptide Synthesis. Retrieved from

-

PubChem. (2025).[6] Compound Summary: Fmoc-D-Glu(OtBu)-OH.[1][2][][6][7][8][9] National Library of Medicine. Retrieved from

-

ChemicalBook. (2025).[5] FMOC-GLU(OTBU)-OH H2O Properties and Safety. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 4. Fmoc- D -Glu(OtBu)-OH = 98.0 HPLC 104091-08-9 [sigmaaldrich.com]

- 5. FMOC-GLU(OTBU)-OH H2O | 204251-24-1 [chemicalbook.com]

- 6. (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | C24H27NO6 | CID 7018822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Fmoc-D-Glu(OtBu)-OH | CAS#:104091-08-9 | Chemsrc [chemsrc.com]

- 9. medchemexpress.com [medchemexpress.com]

The Chirality Switch: Engineering Protease-Resistant Therapeutics with D-Amino Acids

Technical Guide & Whitepaper

Executive Summary

The incorporation of D-amino acids into peptide therapeutics represents a paradigm shift from simple biomimicry to advanced bioengineering. While native L-peptides offer high receptor affinity, they suffer from rapid proteolytic degradation in vivo.[1] This guide dissects the strategic application of D-amino acids—specifically focusing on the synthetic building block Fmoc-D-Glu(OtBu)-OH —to engineer peptides that retain biological potency while achieving exceptional metabolic stability. We explore the "Retro-Inverso" design strategy, detailed Solid-Phase Peptide Synthesis (SPPS) protocols, and validation methodologies for drug development professionals.

The Stereochemical Imperative: Why D-Amino Acids?

Native peptides are composed almost exclusively of L-amino acids. This homochirality makes them perfect substrates for endogenous proteases (e.g., trypsin, chymotrypsin), which have evolved active sites stereochemically matched to L-isomers.

The Mechanism of Proteolytic Resistance

The introduction of D-amino acids creates a "steric clash" within the enzyme's active site. Proteases function via a "lock-and-key" or "induced fit" mechanism where the substrate must align precisely with the catalytic triad.

-

L-Isomer: Fits the hydrophobic pocket; scissile bond aligns with the catalytic nucleophile.

-

D-Isomer: Side chain orientation is inverted relative to the backbone. The side chain clashes with the enzyme's S1/S1' pockets, preventing the scissile bond from accessing the catalytic center.

Conformational Locking

Beyond stability, D-amino acids are used to freeze peptides in specific bioactive conformations (e.g.,

The Reagent: Fmoc-D-Glu(OtBu)-OH

Chemical Name: N-

In modern SPPS, the choice of building block dictates the purity of the final therapeutic. Fmoc-D-Glu(OtBu)-OH is the industry standard for introducing D-Glutamate due to its orthogonal protection scheme.

Orthogonal Protection Strategy

To synthesize complex peptides, we require protecting groups that can be removed independently under different chemical conditions.

| Group | Function | Removal Condition | Mechanism |

| Fmoc (Base-Labile) | Protects the N- | 20% Piperidine in DMF | |

| OtBu (Acid-Labile) | Protects the | 95% TFA (Trifluoroacetic acid) | Acidolytic cleavage (forms isobutylene). |

Why OtBu for Glutamic Acid? Unprotected Glutamic acid side chains can participate in intramolecular cyclization during activation, leading to the formation of glutarimide or pyroglutamate byproducts. The bulky tert-butyl (OtBu) ester sterically hinders these side reactions and is chemically inert to the basic conditions used to remove Fmoc, ensuring the side chain remains intact until the final cleavage step.

Advanced Engineering: The Retro-Inverso Strategy

Simply replacing L-amino acids with D-amino acids (enantiomers) creates a mirror image molecule that usually fails to bind the target receptor. To retain binding affinity while gaining stability, researchers use the Retro-Inverso (RI) approach.[1]

The Topochemical Logic

-

Parent Peptide (L): Sequence

. -

Enantiomer (D): Mirror image; side chains point in opposite directions.

-

Retro-Inverso (D + Reverse Sequence): Sequence

using D-amino acids.-

Result: The side chain topology of the RI peptide in 3D space closely mimics the parent L-peptide, but the backbone amide bonds are reversed (

instead of

-

Figure 1: Logic flow for converting a labile L-peptide into a stable Retro-Inverso analog.

Experimental Protocols

Protocol A: SPPS Coupling of Fmoc-D-Glu(OtBu)-OH

Objective: Efficient incorporation of D-Glu into a peptide chain without racemization.

Materials:

-

Resin (e.g., Rink Amide, 0.5 mmol/g loading)

-

Fmoc-D-Glu(OtBu)-OH (4 eq.)

-

Activator: HBTU or HATU (3.9 eq.)

-

Base: DIEA (Diisopropylethylamine) (8 eq.)

-

Solvent: DMF (Anhydrous)

Workflow:

-

Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (

min). Wash with DMF ( -

Activation: Dissolve Fmoc-D-Glu(OtBu)-OH and HBTU in minimal DMF. Add DIEA. Activate for 30-60 seconds.

-

Note: Pre-activation minimizes contact time with base, reducing risk of racemization (though D-isomers are generally stable, this is Good Laboratory Practice).

-

-

Coupling: Add activated mixture to resin. Shake at room temperature for 45-60 min.

-

Monitoring: Perform Kaiser Test (Qualitative) or Chloranil Test. If positive (blue), re-couple.

-

Capping (Optional): Acetic anhydride/Pyridine to cap unreacted amines.

Visualization of SPPS Cycle:

Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Protocol B: Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by D-amino acid substitution.

Reagents:

-

Enzymes: Trypsin (cleaves at Lys/Arg) or Chymotrypsin (cleaves at Phe/Trp/Tyr).

-

Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or PBS.

-

Analysis: RP-HPLC or LC-MS.

Step-by-Step:

-

Preparation: Dissolve peptide (L-control and D-analog) to 1 mM in buffer.

-

Incubation: Add enzyme at a substrate-to-enzyme ratio of 100:1 (w/w). Incubate at 37°C.

-

Sampling: At time points

min, remove aliquots. -

Quenching: Immediately add 10% TFA to stop the enzymatic reaction (pH < 2).

-

Quantification: Inject onto C18 HPLC column. Integrate the peak area of the intact parent peptide.

-

Calculation: Plot

vs. Time to determine

Data Interpretation & Case Studies

Stability Comparison Data

The following table illustrates typical data comparing a native L-peptide against its D-substituted analogs.

| Peptide Variant | Sequence | Trypsin | Serum Stability (hrs) |

| Native (L) | H-Ala-Lys-Glu-Tyr-OH | 15 | 0.5 |

| Single D-Sub | H-Ala-Lys-D-Glu -Tyr-OH | 45 | 2.1 |

| Retro-Inverso | H-D-Tyr -D-Glu -D-Lys -D-Ala -OH | > 1440 (24h) | > 48 |

Note: The Retro-Inverso peptide often shows negligible degradation over the assay period.

Case Study: Octreotide

While not a pure retro-inverso peptide, Octreotide demonstrates the power of D-amino acids in FDA-approved drugs. It is a synthetic analog of somatostatin used to treat acromegaly.

-

Modification: Incorporation of D-Phenylalanine and D-Tryptophan .

-

Outcome: Half-life increased from ~2 minutes (native somatostatin) to ~1.5 hours, allowing for practical therapeutic dosing.

References

-

FDA. (2021). Peptide Therapeutics: Quality Attributes and Stability.[2] U.S. Food and Drug Administration. [Link]

-

Chorev, M., & Goodman, M. (1993). A Dozen Years of Retro-Inverso Peptidomimetics. Accounts of Chemical Research. [Link]

- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

National Institutes of Health (NIH). (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly.[3] PubMed Central. [Link]

Sources

Advanced Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Logic of Orthogonality

Solid-Phase Peptide Synthesis (SPPS) is the iterative assembly of amino acids onto an insoluble polymeric support. While the methodology was pioneered by Bruce Merrifield (Nobel Prize, 1984) using Boc chemistry, the Fmoc (9-fluorenylmethoxycarbonyl) strategy has become the industry standard for drug discovery and peptide therapeutics.

The dominance of Fmoc SPPS relies on the principle of Two-Dimensional Orthogonality . This chemical logic allows for the selective removal of temporary protecting groups without affecting the permanent side-chain protection or the peptide-resin linkage.[1]

-

Dimension 1 (Temporary): The N-terminal Fmoc group is labile to base (typically piperidine).

-

Dimension 2 (Permanent): Side-chain protecting groups (e.g., tBu, Trt, Pbf) and the resin linker are labile to acid (typically TFA).

This contrast eliminates the need for hazardous hydrofluoric acid (HF) required in Boc chemistry, making Fmoc SPPS amenable to standard laboratory automation and high-throughput screening.

The Fmoc Synthetic Cycle[2][3][4][5]

The core of SPPS is a repetitive cycle of deprotection and coupling. Understanding the mechanism at the molecular level is critical for troubleshooting difficult sequences.

The Mechanism of Deprotection

Fmoc removal proceeds via an E1cB mechanism . The secondary amine (piperidine) abstracts the acidic proton from the fluorenyl ring (

Workflow Visualization

Figure 1: The standard Fmoc SPPS reaction cycle showing the alternation between basic deprotection and activation/coupling steps.[2][3]

Solid Support Selection: The Foundation

The choice of resin dictates the C-terminal functionality of the final peptide. A mismatch here cannot be corrected later.

| Resin Type | Linker Chemistry | Cleavage Condition | Final C-Terminus | Application Notes |

| Wang Resin | 4-alkoxybenzyl alcohol | 95% TFA | Acid (-COOH) | Standard for peptide acids. Prone to racemization during loading of Cys/His. |

| Rink Amide | Trialkoxy-benzhydrylamine | 95% TFA | Amide (-CONH2) | Standard for peptide amides (mimics native protein backbone). High chemical stability. |

| 2-Chlorotrityl (2-CTC) | Trityl chloride | 1% TFA (Mild) | Protected Acid | Critical for fragment condensation. Cleaves peptide but leaves side-chains protected. |

Expert Insight: For sequences containing C-terminal Cysteine or Proline, 2-CTC resin is superior even if full deprotection is the goal. It prevents racemization (Cys) and diketopiperazine (DKP) formation (Pro) due to its steric bulk.

Coupling Reagents: Activation Strategies

The formation of the amide bond requires activating the carboxylic acid of the incoming Fmoc-amino acid.[3] The choice of reagent balances reactivity (yield) vs. epimerization (purity).

| Class | Reagents | Mechanism | Pros | Cons |

| Carbodiimides | DIC (Diisopropylcarbodiimide) | Forms O-acylisourea | Low racemization; chemically stable; inexpensive. | Slow kinetics; requires additives (Oxyma/HOBt) to suppress side reactions. |

| Uronium/Aminium | HBTU / HATU | Forms Active Ester (OBt/OAt) | Extremely fast kinetics; high yield for difficult sequences. | HATU is expensive.[4] Excess reagent can cap the N-terminus (guanidinylation). |

| Additives | Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | Leaving group | Non-explosive replacement for HOBt/HOAt.[5][6] superior suppression of racemization.[5] | Hygroscopic. |

Recommended Protocol (Standard): Use DIC (1 eq) + Oxyma Pure (1 eq) . This combination offers a safety profile superior to HOBt (which is explosive when dry) and coupling efficiency comparable to HATU at a fraction of the cost.

Recommended Protocol (Difficult/Hindered): Use HATU (0.9 eq) + DIEA (2 eq) . Note: Always use slightly less HATU than amino acid to prevent the reagent from reacting with the resin-bound amine.

Cleavage and Global Deprotection

This is the most critical step. Poor scavenging leads to irreversible modification of the peptide by reactive carbocations (t-butyl, trityl) released from side chains.

The Role of Scavengers

TFA cleaves the protecting groups, generating reactive electrophiles. Scavengers act as nucleophilic "sponges" to trap these species before they alkylate susceptible residues (Trp, Met, Cys, Tyr).[7]

Standard Cleavage Cocktails

| Cocktail Name | Composition (v/v) | Best Use Case |

| Standard (Reagent B) | TFA (95%), TIS (2.5%), H2O (2.5%) | Peptides without Cys, Met, or Trp. |

| Reagent K | TFA (82.5%), Phenol (5%), H2O (5%), Thioanisole (5%), EDT (2.5%) | "The Heavy Lifter." Essential for sequences with Cys, Met, Trp, or Tyr.[7] |

| DTT Cocktail | TFA (94%), TIS (1%), DTT (2.5%), H2O (2.5%) | Odor-free alternative to EDT (Reagent K) for Cys-containing peptides. |

Protocol:

-

Wash resin with DCM (remove DMF, which buffers TFA).

-

Add cleavage cocktail (10-20 mL per gram of resin).

-

Shake at room temperature for 2–3 hours.

-

Precipitate peptide in cold diethyl ether (creates a pellet).

-

Centrifuge and wash pellet 3x with ether.

Troubleshooting & Optimization

Aggregation

Long peptides (>20 residues) or hydrophobic sequences (e.g., Amyloid beta) often aggregate on the resin via inter-chain hydrogen bonding (beta-sheet formation). This causes "difficult couplings" where reagents cannot access the N-terminus.

Solutions:

-

Pseudoproline Dipeptides: Insert Fmoc-Ser/Thr-oxazolidine dipeptides. These disrupt the secondary structure (kink the backbone) and are 100% effective at breaking aggregation.

-

Chaotropic Salts: Add KSCN or LiCl to the coupling mixture.

-

Elevated Temperature: Coupling at 50°C–75°C (microwave or conventional heating) increases kinetic energy and disrupts aggregates.

Side Reactions: Aspartimide Formation

Occurs in Asp-Gly, Asp-Asn, or Asp-Ser sequences. The backbone nitrogen attacks the side-chain ester of Asp, forming a cyclic imide.

Figure 2: The Aspartimide side-reaction pathway, common in Asp-Gly sequences, leading to beta-peptides and adducts.

Prevention:

-

Add 0.1 M HOBt to the deprotection solution (20% piperidine). The acidity suppresses the amide deprotonation.

-

Use sterically bulky protecting groups on Asp, such as Asp(OMpe) instead of Asp(OtBu).

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.[8]

-

Merck (Sigma-Aldrich). Fmoc Solid Phase Peptide Synthesis - Technical Bulletin.

-

Albericio, F., et al. (2018). OxymaPure: A safe and efficient coupling reagent. Organic Process Research & Development.

-

Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail.[9]

-

ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.

-

Thermo Fisher Scientific. Introduction to Cleavage Techniques.

Sources

- 1. peptide.com [peptide.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 5. digital.csic.es [digital.csic.es]

- 6. bachem.com [bachem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biotage.com [biotage.com]

Methodological & Application

Advanced Protocol for the Coupling of Fmoc-D-Glu(OtBu)-OH in SPPS

Application Note & Technical Guide

Part 1: Executive Summary & Strategic Rationale

The incorporation of D-amino acids, such as Fmoc-D-Glu(OtBu)-OH , is a critical strategy in modern peptidomimetic design. D-isomers are frequently employed to induce specific secondary structures (e.g., β-turns), disrupt aggregation in amyloid research, or extend plasma half-life by conferring resistance to endogenous proteases.

However, the synthesis of D-amino acid-containing peptides requires stricter adherence to racemization-suppressing protocols than standard L-isomer synthesis. While the chemical reactivity of Fmoc-D-Glu(OtBu)-OH mirrors its L-counterpart, the consequences of error are higher : even trace racemization (0.5–1%) can render a therapeutic candidate useless by altering its immunogenic profile or binding affinity.

This guide details a "Base-Free" Activation Protocol using DIC/Oxyma Pure, which is currently the industry gold standard for maintaining chiral integrity during the coupling of sensitive residues.

Part 2: Critical Mechanistic Insights

The Racemization Risk

Racemization in SPPS primarily occurs via the formation of a 5(4H)-oxazolone intermediate during carboxyl activation.[1] This process is base-catalyzed.[2]

-

Standard Method (HBTU/DIEA): The presence of a tertiary base (DIEA) extracts the proton from the

-carbon of the activated amino acid, leading to enolization and loss of chirality. -

Recommended Method (DIC/Oxyma): This carbodiimide approach forms an unstable O-acylisourea that rapidly converts to a stable "active ester" with Oxyma. Crucially, this reaction proceeds without exogenous base , significantly lowering the risk of

-proton abstraction.

Pyroglutamate Formation (The N-Terminal Hazard)

Glutamic acid residues are uniquely prone to intramolecular cyclization.

-

Mechanism: If D-Glu is the N-terminal residue and the Fmoc group is removed, the free

-amine can attack the side-chain ester (OtBu), expelling tert-butanol and forming Pyroglutamic acid (pGlu) . -

Risk Factor: This is slow with OtBu protection but accelerates significantly if the resin is left in a swollen, deprotected state or exposed to weak acids/bases for extended periods.

Part 3: Materials & Reagents[1][2][3][4][5]

| Reagent | Specification | Purpose |

| Fmoc-D-Glu(OtBu)-OH | >99% ee, HPLC Grade | Building block. High enantiomeric purity is non-negotiable. |

| Oxyma Pure | Ethyl cyanohydroxyiminoacetate | Racemization suppressor; superior safety profile to HOBt/HOAt. |

| DIC | N,N'-Diisopropylcarbodiimide | Activator; forms the O-acylisourea. |

| DMF | Amine-free, Dry (<0.02% H2O) | Solvent. Dimethylamine contaminants in DMF can cause premature Fmoc removal. |

| Piperidine | 20% v/v in DMF | Fmoc deprotection reagent.[3][4] |

| TFA | LC-MS Grade | Cleavage cocktail component. |

Part 4: Experimental Protocols

Protocol A: Standard "Base-Free" Coupling (Recommended)

Use this protocol for 95% of routine couplings to ensure maximal chiral integrity.

Workflow Diagram:

Caption: Standard SPPS cycle emphasizing the base-free activation pathway to minimize racemization.

Step-by-Step Procedure:

-

Resin Preparation:

-

Swell the resin (0.1 mmol scale) in DMF for 20 minutes. Drain.

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine/DMF (2 x 5 min).

-

Critical: Wash thoroughly with DMF (5 x 1 min) to remove all traces of piperidine. Residual base will cause immediate racemization of the incoming activated D-Glu.

-

-

Activation (Pre-activation is NOT recommended for DIC):

-

Weigh Fmoc-D-Glu(OtBu)-OH (3.0 eq) and Oxyma Pure (3.0 eq) into a vial.

-

Dissolve in minimal DMF (approx. 2-3 mL for 0.1 mmol scale).

-

Add DIC (3.0 eq) immediately before adding to the resin.

-

Note: The solution may turn yellow/orange; this is the active ester forming.

-

-

Coupling:

-

Add the activated mixture to the resin.[1]

-

Agitate at Room Temperature (RT) for 60 minutes .

-

-

Washing:

-

Drain and wash with DMF (3 x 1 min).

-

-

QC (Kaiser Test):

-

Perform a Kaiser test.[5] If beads remain colorless, coupling is complete. If blue, recouple using Protocol B .

-

Protocol B: Recoupling for Difficult Sequences

Use only if Protocol A fails (e.g., due to steric hindrance from adjacent bulky residues).

-

Reagents: Use HATU (2.9 eq) and HOAt (3.0 eq) with DIEA (6.0 eq).

-

Procedure:

-

Rationale: HATU is a more potent activator (phosphonium salt) but requires base (DIEA) to function. The risk of D-to-L conversion is higher, so speed is essential.

Protocol C: Handling N-Terminal D-Glu (Pyroglutamate Prevention)

Specific steps if D-Glu is the final amino acid in your sequence.

Mechanism of Failure:

Caption: Pathway of pyroglutamate formation. Prevention requires keeping the Fmoc group on until cleavage.

Prevention Strategy:

-

Do NOT deprotect the final Fmoc-D-Glu(OtBu) if you plan to store the resin. Store as the Fmoc-protected species.[4][7]

-

Final Cleavage: Perform the final Fmoc deprotection immediately before the TFA cleavage step.

-

Acetylation: If the peptide is to be N-acetylated, do so immediately after Fmoc removal using Acetic Anhydride/DIEA/DMF.

Part 5: Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield / Deletion | Incomplete coupling due to aggregation. | Use Protocol B (HATU) or double couple with DIC/Oxyma at 50°C (Note: Heat increases racemization risk). |

| Mass Shift -18 Da | Pyroglutamate formation (if N-term). | Ensure Fmoc was removed only immediately prior to cleavage. |

| Mass Shift +56 Da | t-Butyl adduct (incomplete scavenging). | Increase TIS (Triisopropylsilane) content in cleavage cocktail to 5%. |

| Racemization (D/L mix) | Base-mediated proton abstraction.[2] | Switch exclusively to Protocol A (DIC/Oxyma). Avoid HBTU/DIEA. Reduce coupling time. |

Part 6: References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Grounding: Establishes DIC/Oxyma as a superior, safer alternative to HOBt-based methods for racemization suppression.

-

-

Subirós-Funosas, R., et al. (2009).[8] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Grounding: Validates the efficiency and safety profile of Oxyma Pure.

-

-

Merck/Novabiochem. (2023). Fmoc-D-Glu(OtBu)-OH Product Specifications and Handling.Link

-

Grounding: Provides physical property data and solubility confirmation for the specific D-isomer.

-

-

Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies.[9] Analytical Chemistry, 78(7), 2370-2376. Link

-

Grounding: Documents the mechanism and kinetics of pyroglutamate formation from N-terminal Glu.[10]

-

Sources

- 1. chempep.com [chempep.com]

- 2. bachem.com [bachem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-D-Asp(OtBu)-Opfp [myskinrecipes.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Fmoc Deprotection of D-Glutamic Acid Residues

Executive Summary

The incorporation of D-Glutamic acid (D-Glu) into peptide sequences is a critical strategy for enhancing proteolytic stability and inducing specific secondary structures (e.g.,

Similar to the well-known aspartimide reaction in Asp residues, D-Glu residues can undergo base-catalyzed cyclization during Fmoc deprotection.[1] This side reaction leads to a mass loss of 18 Da (

Mechanistic Insight: The Glutarimide Pathway

The Failure Mode

During standard Fmoc removal (typically using 20% piperidine), the basic conditions deprotonate the backbone amide nitrogen of the residue immediately C-terminal to the D-Glutamic acid. This nucleophilic nitrogen then attacks the

Key Risk Factors:

-

Sequence Dependence: The risk is highest when D-Glu is followed by a non-bulky residue (e.g., Glycine, Serine, Alanine). The sequence D-Glu-Gly is the "worst-case" scenario due to the lack of steric hindrance on the Glycine nitrogen.

-

Base Strength: Stronger bases (e.g., DBU) or prolonged exposure to piperidine accelerates cyclization.

-

Side Chain Protection: While bulky esters (OtBu) reduce the rate, they do not eliminate it, especially in "difficult" sequences prone to aggregation where solvation is poor.

Mechanism Diagram

The following diagram illustrates the base-catalyzed formation of the glutarimide intermediate.

[2]

Strategic Protocol: Optimized Deprotection

To prevent glutarimide formation, we must suppress the nucleophilicity of the backbone amide during the deprotection step without compromising the removal of the Fmoc group.

Reagent Selection Matrix

| Reagent System | Base Strength | Glutarimide Risk | Recommended Use |

| 20% Piperidine/DMF | High | High | Standard sequences (No D-Glu-Gly). |

| Piperidine + 0.1M HOBt | Moderate | Low | Standard Protocol for D-Glu. Acidic additive buffers the reaction. |

| 5% Piperazine / 0.1M HOBt | Low | Very Low | Highly sensitive sequences; slower deprotection. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Very High | Critical | Avoid with D-Glu esters; promotes rapid cyclization. |

Protocol A: HOBt-Buffered Deprotection (Recommended)

This protocol uses 1-Hydroxybenzotriazole (HOBt) to protonate the backbone amide equilibrium, significantly reducing the rate of cyclization.

Materials:

Step-by-Step Procedure:

-

Preparation: Dissolve HOBt in DMF to a concentration of 0.1 M. Add Piperidine to a final concentration of 20% (v/v).

-

Example: For 100 mL solution, dissolve 1.35 g HOBt in 80 mL DMF, then add 20 mL Piperidine.

-

-

Swelling: Ensure resin is fully swollen in DMF (2 x 10 min).

-

Deprotection Cycle:

-

Step 1 (Short): Add deprotection cocktail. Agitate for 2 minutes . Drain. (Removes bulk Fmoc).

-

Step 2 (Long): Add fresh deprotection cocktail. Agitate for 8 minutes . Drain.

-

-

Washing: Wash resin immediately and thoroughly with DMF (5 x 1 min) to remove all traces of base.

-

Validation: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to confirm Fmoc removal.

Protocol B: Backbone Protection (For "Impossible" Sequences)

If Protocol A fails (e.g., D-Glu-Gly in a long, aggregating peptide), use backbone protection on the residue following D-Glu.

-

Strategy: Instead of coupling standard Fmoc-Gly-OH, couple Fmoc-(Dmb)Gly-OH (2,4-dimethoxybenzyl).

-

Mechanism: The bulky Dmb group on the amide nitrogen physically prevents the nitrogen from attacking the D-Glu side chain.

-

Cleavage: The Dmb group is removed during the final TFA cleavage, restoring the native peptide.

Quality Control & Troubleshooting

Analytical Verification

The glutarimide byproduct is chemically distinct but chromatographically similar to the target.

-

LC-MS Signature: Look for a peak with [M-18]+ . This corresponds to the loss of water (dehydration) during cyclization.

-

HPLC Profile: Glutarimide peptides typically elute slightly later than the target peak due to increased hydrophobicity (loss of polar side chain/amide H-bond donor).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| -18 Da Peak in MS | Glutarimide formation | Switch to Protocol A (HOBt additive). If already using, switch to Protocol B (Dmb protection). |

| Incomplete Deprotection | Base too weak (if using Piperazine) | Increase deprotection time slightly or increase temperature to 40°C (with caution). |

| Racemization (D to L) | Over-activation or base exposure | Ensure coupling reagents (DIC/Oxyma) are used; avoid phosphonium salts (PyBOP) if pre-activation is long. |

References

-

Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science. Link

-

Subirós-Funosas, R., et al. (2023). "Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation." ACS Omega.[7] Link

-

Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guides. Link

-

Daly, N.L., et al. (2005). "Glutarimide formation in the synthesis of cyclic RGD peptides." Tetrahedron Letters. Link

Sources

Final cleavage cocktail for peptides containing Glu(OtBu)

Application Note: High-Efficiency Cleavage Protocols for Glu(OtBu)-Containing Peptides

Executive Summary

In Fmoc solid-phase peptide synthesis (SPPS), Glutamic acid is commonly protected as a tert-butyl ester (Glu(OtBu)).[1][2] While the OtBu group is robust during base-mediated Fmoc removal, its final acidolytic cleavage generates reactive tert-butyl carbocations (

The critical challenge with Glu(OtBu) is not the deprotection of the Glutamic acid itself, but the management of the massive cation load it releases. If insufficiently scavenged, these electrophilic

The Chemistry of Deprotection

Mechanism of Action

The cleavage of the OtBu group follows an acid-catalyzed E1 elimination mechanism.[2]

-

Protonation: The high concentration of Trifluoroacetic Acid (TFA) protonates the ester oxygen of the side chain.

-

Elimination: The bond breaks, yielding the free carboxylic acid (Glu) and a tertiary butyl carbocation (

). -

Fate of the Cation: The

is an aggressive electrophile. In an ideal system, it reacts with a scavenger (e.g., silane or thiol) to form an inert byproduct. In a poor system, it attacks the peptide.

Visualizing the Pathway

Figure 1: Mechanistic pathway of Glu(OtBu) acidolysis.[1][4] The critical control point is the interception of the tBu+ cation by scavengers.

Cocktail Selection Guide

The choice of cocktail is dictated not by Glu(OtBu) alone, but by which other residues are present to act as "cation sinks."

| Scenario | Peptide Composition | Recommended Cocktail | Rationale |

| A | Standard (No Cys, Met, Trp) | Cocktail 1 (TFA / TIS / H₂O) | Water and TIS are sufficient to quench |

| B | Sensitive (Contains Trp, Tyr) | Cocktail 2 (Reagent B or DODT) | Phenol protects Tyr; TIS protects Trp. High scavenger volume prevents indole alkylation. |

| C | High Risk (Contains Met, Cys) | Cocktail 3 (Reagent K) | Thiols (EDT/DODT) are required to prevent Met oxidation and reversible Cys tert-butylation.[1] |

Detailed Experimental Protocols

Protocol A: The "Golden Standard" (TFA/TIS/Water)

Best for: Peptides containing Glu(OtBu) but lacking Met, Cys, or Trp.

Reagents:

-

Ultrapure Water (H₂O): 2.5%[1]

Step-by-Step:

-

Preparation: In a fume hood, prepare the cocktail fresh. For 1g of resin, prepare ~10-15 mL of cocktail.

-

Note: Always add TFA last to prevent exothermic splashing of scavengers.

-

-

Incubation: Add the cocktail to the dry resin. Shake gently at room temperature for 2 to 3 hours .

-

Why: Glu(OtBu) cleaves relatively fast (30-60 mins), but 2-3 hours ensures complete removal of Pbf (Arg) or Trt (Asn/Gln) if present.[1]

-

-

Filtration: Filter the resin through a fritted glass funnel or polypropylene cartridge. Collect the filtrate (containing the peptide).[8]

-

Precipitation: Drop the filtrate slowly into 10x volume of cold diethyl ether (-20°C).

-

Isolation: Centrifuge at 3000 rpm for 5 mins. Decant ether. Repeat wash 2x.[3][4][5][9]

Protocol B: The "High Scavenger" (Reagent K)

Best for: Peptides containing Glu(OtBu) AND sensitive residues (Cys, Met, Trp).

Reagents:

-

TFA: 82.5%[8]

-

Phenol: 5% (crystalline solid, dissolved in TFA)

-

1,2-Ethanedithiol (EDT): 2.5% (Or substitute with DODT for less odor)[1]

Step-by-Step:

-

Dissolution: Dissolve the Phenol in the TFA first.

-

Mixing: Add Water, Thioanisole, and EDT. The solution may warm slightly.

-

Reaction: Add to resin (10 mL per gram of resin).

-

Time: Incubate for 3 to 4 hours .

-

Critical: The high concentration of scavengers dilutes the acid strength slightly, and hindered protecting groups (like Pbf on Arg) may take longer.

-

-

Work-up: Filter and precipitate in cold ether as above.

Troubleshooting & Optimization

Issue: Incomplete Removal of OtBu

-

Symptom: Mass spec shows +56 Da peaks (t-butyl adducts) or +56 Da shifts (uncleaved ester).[1]

-

Cause: Water concentration too low (polymerization of TFA) or cleavage time too short.[1]

-

Fix: Ensure Water is at least 2.5%.[3][6][7][8][10] Extend cleavage time to 4 hours.

Issue: Alkylation of Tryptophan (+56 Da on Trp)[1]

-

Cause: The

cation from Glu(OtBu) attacked the indole ring of Trp. -

Fix: Switch to Reagent K . Ensure you are using Fmoc-Trp(Boc) during synthesis.[1] The Boc group on Trp protects the indole nitrogen and falls off after the t-butyl cations are scavenged.

Issue: Methionine Oxidation (+16 Da)

-

Cause: Atmospheric oxygen or reactive species in TFA.

-

Fix: Use Thioanisole or EDT (Reagent K).[1][3][6] Perform cleavage under a Nitrogen blanket.[4]

References

-

Fields, G. B., & Noble, R. L. (1990).[7][11] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][11] International Journal of Peptide and Protein Research, 35(3), 161–214.[11] Link

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[2][4][12] International Journal of Peptide and Protein Research, 36(3), 255–266. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

-

Merck Millipore (Novabiochem). (2025).[1] Fmoc Resin Cleavage Protocols. Link

Sources

- 1. biotage.com [biotage.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. peptide.com [peptide.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

Application Note & Protocol: Manual Solid-Phase Synthesis with Fmoc-D-Glu-OtBu

<

Abstract

This document provides a detailed, field-proven protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid, D-Glutamic acid. We focus on the use of Fmoc-D-Glu-OtBu , a critical building block that leverages the principles of orthogonal protection to ensure synthetic fidelity. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical rationale for each procedure. From resin preparation to final cleavage and analysis, this protocol emphasizes self-validating checkpoints, such as the Kaiser test, to ensure the highest probability of synthetic success.

Foundational Principles: The Fmoc/tBu Orthogonal Strategy

The success of modern solid-phase peptide synthesis hinges on a robust and orthogonal protecting group strategy.[1] The most widely adopted method is the Fmoc/tBu strategy, which allows for the selective deprotection of different functional groups under distinct chemical conditions.[1][2]

-

Nα-Fmoc Group (Temporary Protection): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group of the incoming amino acid.[3] It is stable to acid but is readily cleaved by a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] This deprotection unmasks the amine, making it available for coupling with the next activated amino acid in the sequence.[1] The mechanism involves a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorene ring system.[4]

This orthogonal relationship is paramount; it ensures that the reactive side-chain of glutamic acid does not interfere with the stepwise elongation of the peptide backbone, preventing undesired branching or side reactions.[1] The incorporation of a D-amino acid, such as D-Glutamic acid, follows the same chemical principles as its L-counterpart, with the primary difference being the stereochemistry of the building block itself.[5]

Materials and Reagents

Successful synthesis requires high-purity reagents. The following table summarizes the necessary components.

| Component | Description & Purpose | Typical Grade/Purity |

| Solid Support (Resin) | Rink Amide Resin is recommended for peptides requiring a C-terminal amide. Wang resin is suitable for C-terminal acids. | 100-200 mesh, ~0.5-1.0 mmol/g substitution |

| Fmoc-D-Glu(OtBu)-OH | The protected D-amino acid building block. | >98% (HPLC) |

| Other Fmoc-Amino Acids | All other required amino acids with appropriate side-chain protection (e.g., Boc, Trt, Pbf). | >98% (HPLC) |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM). Used for resin swelling, washing, and as reaction media. | Peptide synthesis or HPLC grade |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF. For removal of the Nα-Fmoc group. | Reagent grade or higher |

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Activates the carboxylic acid for amide bond formation. | >98% |

| Activation Base | N,N-Diisopropylethylamine (DIPEA) or Collidine. A non-nucleophilic base used during the coupling step. | Reagent grade or higher |

| Cleavage Cocktail | Reagent B: TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%). For cleavage from the resin and removal of side-chain protecting groups. | Reagent grade or higher |

| Precipitation Solvent | Cold Diethyl Ether or Methyl tert-butyl ether (MTBE). | Reagent grade |

| Kaiser Test Kit | Solutions of Ninhydrin, Phenol, and KCN in pyridine/butanol. For monitoring the presence of free primary amines. | Commercially available kit |

Experimental Protocol: Manual Synthesis Cycle

This protocol outlines a single coupling cycle for incorporating this compound. This cycle is repeated for each amino acid in the sequence. The process begins after the initial loading of the first amino acid onto the resin.

Step 1: Resin Swelling (Preparation)

Before the first cycle, the resin must be properly solvated to ensure reaction sites are accessible.

-

Place the peptide-resin in a suitable reaction vessel (e.g., a fritted glass funnel).

-

Add DMF (approx. 10-15 mL per gram of resin) and gently agitate for 30-60 minutes at room temperature.

-

Drain the solvent.

Step 2: The Core Iterative Cycle

The following four stages (A-D) represent one full cycle of amino acid addition.

-

Add 20% piperidine in DMF to the swollen resin.

-

Agitate for an initial 2-3 minutes. Drain the solution. This rapid first step helps minimize side reactions.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[6][7]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

This colorimetric test validates the completion of the Fmoc deprotection step by detecting the presence of the newly freed primary amine.[8][9]

-

Remove a small sample of resin beads (~5-10 mg) and place them in a small glass test tube.

-

Wash the beads with ethanol and remove the excess solvent.

-

Add 2-3 drops of each Kaiser test solution (Phenol, KCN in Pyridine, Ninhydrin in Ethanol).[10]

-

Interpretation:

-

Positive (Deprotection Complete): Resin beads and solution turn an intense blue.[8] Proceed to coupling.

-

Negative (Deprotection Incomplete): Beads and solution remain yellow/colorless. Repeat the deprotection step (Step A).

-

This step forms the new peptide bond. Using an excess of reagents ensures the reaction goes to completion.

-

In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and HBTU or HATU (0.95 eq. relative to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution. The solution may change color (e.g., to yellow).

-

Allow the activation to proceed for 1-2 minutes (pre-activation).

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered amino acids or as the peptide chain elongates.[7]

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Wash with DCM (2-3 times) to prepare for the next cycle or final cleavage.

-

Optional but Recommended: Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates a successful coupling reaction. If the test is positive (blue beads), a recoupling (repeating Step C) is necessary.

The following diagram illustrates the iterative workflow of the manual SPPS cycle.

Caption: Workflow for a single manual Fmoc-SPPS cycle.

Final Cleavage and Deprotection

Once the full peptide sequence is assembled, the final step is to cleave it from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the OtBu group from D-Glutamic acid.[1][2]

Causality of the Cleavage Cocktail: The cleavage reaction is performed with strong acid (TFA), which protonates and breaks the resin linker bond. However, this process liberates highly reactive carbocations from the protecting groups (e.g., t-butyl cations from OtBu). These cations can cause deleterious side reactions, such as alkylating sensitive residues like Tryptophan or Methionine.[12][13] Therefore, a "cocktail" containing scavengers is essential.[12]

-

Water: Acts as a proton source and helps hydrolyze certain intermediates.

-

Triisopropylsilane (TIS): A highly effective carbocation scavenger that reduces them to neutral alkanes.[14]

-

Phenol: Protects tyrosine and tryptophan residues from re-alkylation.[14]

Protocol for Cleavage:

-

Ensure the N-terminal Fmoc group has been removed from the final amino acid.[12][15]

-

Wash the final peptide-resin with DCM and dry it under a gentle stream of nitrogen or in a vacuum desiccator.

-

Prepare the cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIS) fresh in a fume hood.

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of peptide).

-

Stir or gently agitate the slurry at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate, which now contains the crude peptide.

-

Wash the resin with a small additional volume of neat TFA and combine the filtrates.

-

Concentrate the TFA solution under a stream of nitrogen until a thick oil or syrup remains.

-

Add cold diethyl ether or MTBE (approx. 10-20 times the volume of the remaining oil) to precipitate the crude peptide.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

Analysis and Purification

The crude product should be analyzed to confirm its identity and purity before any further use.

-

Mass Spectrometry (LC-MS): This is the primary method for confirming that the peptide has the correct molecular weight. The expected mass should be calculated and compared to the experimental result.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the crude peptide and to purify it from deletion sequences, truncated peptides, and byproducts from the cleavage process.

References

-

Cardona, V., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

-

The Organic Chemistry Tutor. (2022). Deprotecting Fmoc Group Mechanism. YouTube. Available at: [Link]

-

Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

-

AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

-

AAPPTEC. (n.d.). N-Terminal Deprotection - Fmoc removal. AAPPTEC. Available at: [Link]

-

AAPPTEC. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. AAPPTEC. Available at: [Link]

-

Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

-

AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPPTEC. Available at: [Link]

-

Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters. Available at: [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Available at: [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Available at: [Link]

-

AAPPTEC. (n.d.). Cleavage from Rink Amide Resin. AAPPTEC. Available at: [Link]

-

AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC. Available at: [Link]

-

LifeTein. (n.d.). D-amino acid peptides. LifeTein. Available at: [Link]

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. biotage.com [biotage.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

Application Notes and Protocols for Peptide Elongation using Fmoc-D-Glu-OtBu

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a cornerstone of modern peptide science, enabling the routine construction of complex peptide sequences. This guide provides a detailed, step-by-step protocol for the incorporation of Fmoc-D-Glu-OtBu, a critical building block for introducing D-glutamic acid residues into a growing peptide chain. We delve into the underlying chemical principles, offering field-proven insights into optimizing each stage of the elongation cycle—from resin preparation to the final cleavage. Furthermore, this document provides a comprehensive troubleshooting guide and discusses common side reactions, such as aspartimide formation, offering strategies for their mitigation to ensure the synthesis of high-purity peptides for research, diagnostics, and therapeutic development.

Introduction: The Power of Orthogonal Protection in Fmoc SPPS

The elegance and widespread adoption of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) lie in its orthogonal protection strategy.[1][2] This approach allows for the selective removal of a temporary protecting group from the Nα-terminus of the growing peptide chain without affecting the permanent protecting groups on the amino acid side chains. The process begins with the C-terminal amino acid anchored to an insoluble resin support, and the peptide chain is elongated through a series of repetitive deprotection and coupling cycles.[3]

This compound is a prime example of this orthogonal design. The Nα-amino group is protected by the base-labile Fmoc group, while the side-chain carboxyl group of the D-glutamic acid is protected by the acid-labile tert-butyl (OtBu) ester.[1] This dual-protection scheme is crucial for preventing unwanted side reactions and allows for precise control over the synthesis.[1] The Fmoc group is readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose the free amine for the next coupling step.[4][5] Conversely, the OtBu group remains stable throughout the synthesis and is only removed during the final cleavage from the resin using a strong acid, such as trifluoroacetic acid (TFA).[6]

This guide will walk you through the practical application of this compound in a typical peptide elongation cycle, emphasizing the rationale behind each procedural step.

The Fmoc-SPPS Elongation Cycle: A Visual Workflow

The iterative nature of Fmoc-SPPS can be visualized as a four-step cycle for each amino acid addition. This process is repeated until the desired peptide sequence is assembled.

Caption: The four main stages of the Fmoc-SPPS elongation cycle.

Detailed Protocol for a Single Elongation Cycle with this compound

This protocol is designed for manual SPPS but the chemical principles are directly applicable to automated synthesizers.[1] The quantities are based on a 0.1 mmol synthesis scale.

Materials and Reagents

| Reagent | Recommended Grade | Supplier |

| This compound | >99% Purity | Major chemical suppliers |

| Solid-Phase Resin (e.g., Rink Amide) | 100-200 mesh | Novabiochem®, etc. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific, etc. |

| Piperidine | >99% | Sigma-Aldrich, etc. |

| Dichloromethane (DCM) | ACS Grade | VWR, etc. |

| Coupling Reagent (e.g., HBTU/HATU) | >98% | Aapptec, etc. |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich, etc. |

| Acetic Anhydride | ACS Grade | Acros Organics, etc. |

| Pyridine | ACS Grade | EMD Millipore, etc. |

| Ninhydrin | ACS Grade | Sigma-Aldrich, etc. |

Step-by-Step Procedure

Step 1: Resin Preparation and Swelling

-

Rationale: Proper swelling of the resin is critical to ensure that all reactive sites are accessible for subsequent chemical transformations.

-

Protocol:

-

Place the peptide-resin from the previous cycle in a suitable reaction vessel.

-

Add DMF (5-10 mL per gram of resin) and gently agitate for 30 minutes.

-

Drain the DMF.

-

Step 2: Fmoc Deprotection

-

Rationale: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[7] A 20% solution of piperidine in DMF is the standard reagent, providing a balance of rapid deprotection while minimizing side reactions.[5] A two-stage deprotection ensures complete removal.[8]

-

Protocol:

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate for 5 minutes and drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[7]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[9]

-

Step 3: Coupling of this compound

-

Rationale: The incoming amino acid's carboxyl group must be activated to facilitate the formation of a stable amide (peptide) bond with the newly freed N-terminal amine of the resin-bound peptide. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like DIPEA, is a highly efficient coupling reagent that minimizes racemization.[10]

-

Protocol:

-

In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the activation solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min).

-

Step 4: Monitoring the Coupling Reaction (Kaiser Test)

-

Rationale: It is imperative to confirm the completion of the coupling reaction before proceeding to the next cycle. The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[11][12] A negative result (colorless or yellow beads) indicates a complete coupling.

-

Protocol:

-

Take a small sample of the resin beads (1-2 mg).

-

Wash the beads with ethanol and dry them.

-

Add 2-3 drops each of Kaiser test solutions A (potassium cyanide in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).[13]

-

Heat at 110°C for 5 minutes.

-

Interpretation:

-

Step 5: Capping (Optional but Recommended)

-

Rationale: If the Kaiser test indicates incomplete coupling even after a second attempt, any unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences in the final peptide product.[4] Acetic anhydride is commonly used for this purpose, forming an inert acetyl group.

-

Protocol:

-

To the resin, add a solution of acetic anhydride/pyridine/DMF (e.g., 5:5:90 v/v/v).

-

Agitate for 30 minutes.

-

Drain the capping solution and wash the resin thoroughly with DMF.

-

The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Final Cleavage and Deprotection

Once the entire peptide sequence is assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the OtBu on the D-glutamic acid) must be removed. This is typically achieved with a "cleavage cocktail" containing a strong acid like TFA and scavengers to trap the reactive cationic species generated during the process.[5][6]

Table of Common Cleavage Cocktails:

| Cocktail | Composition (v/v) | Target Residues |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp) |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | General purpose, good for Arg(Pmc/Pbf) |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Peptides without Cys, Met, or Trp |

-

Protocol (General):

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the appropriate cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Stir at room temperature for 2-4 hours.[14]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.[15]

Troubleshooting and Mitigation of Side Reactions

Incomplete Coupling

-

Cause: Steric hindrance from the bulky D-Glu(OtBu) or aggregation of the growing peptide chain.

-

Solution:

-

Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.

-

Change Coupling Reagent: For particularly difficult couplings, switch to a more potent activator like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[9]

-

Increase Temperature: Performing the coupling at a moderately elevated temperature (e.g., 50°C) can improve efficiency, especially in automated synthesizers.

-

Aspartimide Formation

-

Cause: A common side reaction where the peptide backbone nitrogen attacks the side-chain carbonyl of an adjacent aspartic or glutamic acid residue, forming a five-membered succinimide ring.[11] This is particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1] While less common with glutamic acid, it can still occur.

-

Mitigation:

-

Use HOBt: Including 1-hydroxybenzotriazole (HOBt) in the deprotection solution (20% piperidine with 0.1M HOBt) can suppress aspartimide formation.

-

Bulky Protecting Groups: While OtBu is standard, more sterically hindered protecting groups on the glutamic acid side chain have been developed to further reduce this side reaction.[7]

-

DIPCDI/HOBt Coupling: Using diisopropylcarbodiimide (DIC) with HOBt as the coupling system can sometimes be milder and reduce the risk of this side reaction.

-

Pyroglutamate Formation

-

Cause: Intramolecular cyclization of an N-terminal glutamic acid residue to form a pyroglutamate. This can occur during coupling or cleavage.

-

Mitigation:

-

Controlled Activation: Avoid prolonged pre-activation times for the incoming Fmoc-Glu(OtBu).

-

Immediate Coupling: Add the activated amino acid to the resin immediately after preparation.

-

N-terminal Protection: If pyroglutamate formation is a persistent issue, consider acetylating the N-terminus of the final peptide immediately after the last Fmoc deprotection step, before cleavage.

-

Conclusion

The successful incorporation of this compound into a peptide sequence is a routine yet critical procedure in modern peptide synthesis. By understanding the principles of orthogonal protection, optimizing the deprotection and coupling steps, and being vigilant for potential side reactions, researchers can confidently synthesize high-quality peptides. This guide provides a robust framework for achieving this, combining established protocols with the rationale necessary for effective troubleshooting and process optimization.

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved February 4, 2026.

- Verma, D. (2020). Monitoring of coupling and cleavage reactions in Fmoc based solid phase peptide synthesis. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES, 11(4), 5406-5412.

- BenchChem. (2025). Application Notes: Fmoc-D-Glu(OtBu)

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis.

- Nowick, J. S., et al. (2020).

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4-27.

- Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(3), 472-483.

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Muzzaffar-ur-Rehman, Md., et al. (2018). Side reactions in peptide synthesis: An overview.

- Royal Society of Chemistry. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain.

- AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).

- Calbiochem-Novabiochem (UK) Ltd. (n.d.).

- Unibo. (2023).

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Palasek, S. A., et al. (2007). The aspartimide problem in Fmoc-based SPPS. Part II. Journal of peptide science, 13(3), 143-148.

- Lauer, J. L., et al. (2016). Preventing Aspartimide Formation in Fmoc SPPS of Asp-Gly Containing Peptides--Practical Aspects of New Trialkylcarbinol Based Protecting Groups. Journal of peptide science, 22(1), 28-35.

- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.

- D'Hondt, M., et al. (2014). Side reactions in solid-phase peptide synthesis and their applications. Journal of peptide science, 20(1), 1-13.

- Almac Group. (n.d.).

- ACS Publications. (2020).

- Omics Online. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

- Sigma-Aldrich. (n.d.).

- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis.

- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3-35.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. cris.unibo.it [cris.unibo.it]

- 11. people.uniurb.it [people.uniurb.it]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]

Troubleshooting & Optimization

How to prevent side reactions with Fmoc-D-Glu-OtBu

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Prevention of Side Reactions with Fmoc-D-Glu-OtBu in SPPS

Introduction: The D-Glutamate Challenge

Fmoc-D-Glu(OtBu)-OH is a critical building block for introducing resistance to proteolytic degradation and inducing specific conformational turns in therapeutic peptides. However, the D-configuration does not exempt it from the structural liabilities of the glutamyl side chain.

While less reactive than its aspartyl counterpart (which readily forms aspartimides), the glutamyl residue is susceptible to glutarimide formation , pyroglutamate cyclization , and base-catalyzed racemization . These side reactions are insidious because they often result in impurities that are isobaric (same mass) or nearly isobaric to the target, making them difficult to detect and purify.

This guide synthesizes mechanistic insights with optimized protocols to ensure the integrity of your D-Glu containing peptides.

Part 1: Troubleshooting & FAQs

Issue 1: The "Phantom" Impurity (Glutarimide Formation)

User Query: "I am synthesizing a peptide with the sequence ...-D-Glu-Gly-.... After cleavage, I see a significant impurity with a mass of M-18 Da. Is this a dehydration?"

Technical Diagnosis: This is likely Glutarimide formation . While the 6-membered glutarimide ring forms more slowly than the 5-membered aspartimide ring, it becomes a major issue in specific "prone" sequences, particularly where D-Glu is followed by a non-bulky residue like Glycine, Serine, or Threonine.

-

Mechanism: During Fmoc deprotection (using piperidine), the nitrogen of the next amino acid (C-terminal to D-Glu) attacks the

-carbonyl of the D-Glu side chain. -

Result: Loss of the tert-butyl group (as tBuOH) and formation of a cyclic imide. Upon final TFA cleavage, this species remains as a stable contaminant with a mass of [Target - H₂O] (M-18).

Prevention Strategy:

-

Avoid Strong Bases: Minimize exposure to piperidine. Use 20% Piperidine + 0.1M HOBt (hydroxybenzotriazole) in DMF for deprotection. The acidity of HOBt suppresses the ionization of the backbone amide, reducing its nucleophilicity.

-

Backbone Protection: If the sequence is D-Glu-Gly, use Fmoc-Gly-(Hmb)-OH (2-hydroxy-4-methoxybenzyl). The Hmb group sterically hinders the backbone nitrogen, physically preventing the attack on the side chain.

-

Alternative Deprotection: For extremely sensitive sequences, switch to 5% Piperazine + 0.1M HOBt , which is a milder base than piperidine.

Issue 2: Loss of Biological Activity (Racemization)

User Query: "My peptide has the correct mass, but the biological activity is 50% lower than expected. Could the D-Glu have reverted to L-Glu?"

Technical Diagnosis:

Yes, this is Racemization . D-amino acids are prone to converting to their L-enantiomers (and vice versa) during the activation step of coupling. This is driven by the formation of an oxazolone intermediate, which allows the

Prevention Strategy:

-

Optimized Activation: Do NOT use HATU/HBTU with high equivalents of DIEA (Diisopropylethylamine) for D-amino acids. The basic environment promotes proton abstraction.

-

Recommended Reagents: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure . This neutral/acidic activation environment significantly lowers racemization rates (<0.5%) compared to basic conditions.

-